Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester
Overview
Description
Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a trifluoromethyl group, an isoquinoline moiety, and an ethyl ester functional group
Mechanism of Action
Mode of Action
Like other organic compounds, it may interact with its targets through various mechanisms such as binding to receptors or enzymes, altering cellular processes, or disrupting biochemical pathways .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined through further pharmacokinetic studies .
Result of Action
It is unclear how this compound influences cellular functions, gene expression, or signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester typically involves multi-step organic reactions. One common approach is the condensation of 2-(trifluoromethyl)aniline with an appropriate isoquinoline derivative, followed by esterification with propanoic acid. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene. The final step involves the purification of the product through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols
Scientific Research Applications
Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-methyl-, ethyl ester: Similar in structure but lacks the trifluoromethyl and isoquinoline groups.
Propanoic acid, 2-oxo-, ethyl ester: Contains an oxo group but does not have the trifluoromethyl and isoquinoline moieties.
Uniqueness
Propanoic acid, 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]-, ethyl ester is unique due to its combination of a trifluoromethyl group, an isoquinoline moiety, and an ethyl ester functional group
Properties
IUPAC Name |
ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O5/c1-3-32-22(31)14(2)33-19-10-6-7-16-15(19)11-12-28(21(16)30)13-20(29)27-18-9-5-4-8-17(18)23(24,25)26/h4-12,14H,3,13H2,1-2H3,(H,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWKJMYHGBEQJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901108488 | |
Record name | Ethyl 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901108488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868224-65-1 | |
Record name | Ethyl 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868224-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[[1,2-dihydro-1-oxo-2-[2-oxo-2-[[2-(trifluoromethyl)phenyl]amino]ethyl]-5-isoquinolinyl]oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901108488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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